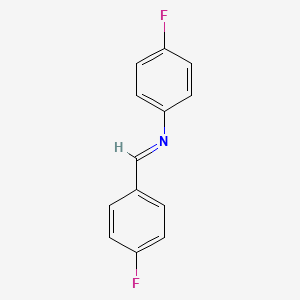
1-(2,3-Dichloro-6-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves chlorination or other halogenation reactions. For instance, a compound with a chloro-phenylquinolin structure was synthesized using POCl_3 reagent, indicating that halogenation is a common step in the synthesis of such compounds . Although the exact synthesis of "1-(2,3-Dichloro-6-fluorophenyl)ethanone" is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(2,3-Dichloro-6-fluorophenyl)ethanone" has been optimized using various computational methods, such as Density Functional Theory (DFT) . The geometrical parameters obtained from these studies are generally in agreement with experimental data, such as X-ray diffraction (XRD) . These analyses help in understanding the stability and conformation of the molecules.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on their molecular electrostatic potential (MEP), which shows regions of negative and positive charge that are indicative of potential sites for electrophilic and nucleophilic attacks, respectively . The presence of a carbonyl group often makes it a reactive site within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis . These studies provide information on vibrational frequencies, electronic transitions, and other properties like hyperpolarizability, which is relevant for nonlinear optical applications . The luminescence properties of europium complexes with similar ethanone ligands have also been investigated, showing enhanced fluorescence .
Relevant Case Studies
Molecular docking studies have been performed on similar compounds to predict their potential biological activity. For example, compounds with substituted phenyl and ethanone structures have shown inhibitory activity against enzymes like tripeptidyl peptidase II (TPII) and kinesin spindle protein (KSP), suggesting possible anti-neoplastic properties . These case studies provide a basis for understanding how "1-(2,3-Dichloro-6-fluorophenyl)ethanone" might interact with biological targets.
科学的研究の応用
Enantioselective Synthesis
- Enantioselective Synthesis for HIV Infection and Alzheimer's Treatment : An enantioselective synthesis approach for related compounds, such as (S)-(–)-1-(4-fluorophenyl)ethanol, has been proposed using Daucus carota cells. This synthesis is significant for the production of a CCR5 chemokine receptor antagonist, which has potential in HIV infection prevention, and for compounds used in treating Alzheimer's disease (ChemChemTech, 2022).
Chemical Synthesis
- Selective α-Monobromination : Research on selective α-monobromination of alkylaryl ketones, including 1-(2,3-Dichloro-6-fluorophenyl)ethanone, demonstrated efficient, regioselective electrophilic bromination. This process is important in organic synthesis and pharmaceutical chemistry (Journal of Guangdong Pharmaceutical College, 2011).
Biotransformation
- Crizotinib Intermediate Biotransformation : A study focused on transforming 1-(2,6-dichloro-3-fluorophenyl)ethanone into a key chiral intermediate for crizotinib, a cancer treatment drug, using mutant alcohol dehydrogenase from Lactobacillus kefir. This represents a significant advancement in green production methodologies for pharmaceuticals (Preparative Biochemistry and Biotechnology, 2019).
Molecular Studies
- Molecular Structure and Docking Studies : Studies on similar compounds, such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have explored their molecular structure, vibrational assignments, and potential as anti-neoplastic agents, indicating their significance in cancer research and drug design (Spectrochimica acta. Part A, 2015).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research on 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones derived from related compounds highlights their potential antimicrobial properties, crucial for new drug development (Russian Journal of General Chemistry, 2018).
Safety And Hazards
特性
IUPAC Name |
1-(2,3-dichloro-6-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFIYTUVCUSGMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381264 |
Source


|
| Record name | 1-(2,3-dichloro-6-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichloro-6-fluorophenyl)ethanone | |
CAS RN |
870704-16-8 |
Source


|
| Record name | 1-(2,3-Dichloro-6-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-dichloro-6-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

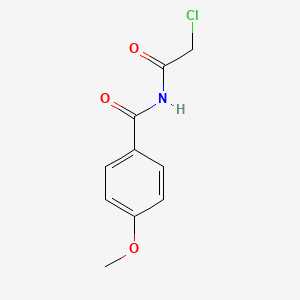
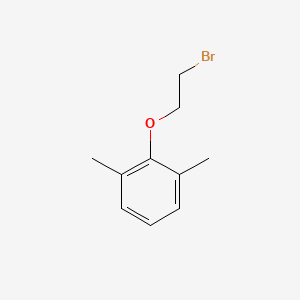
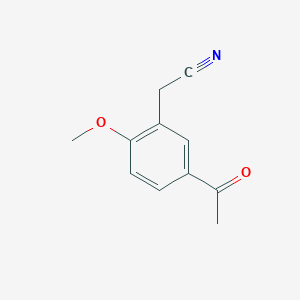
![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)

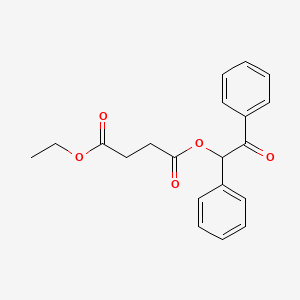
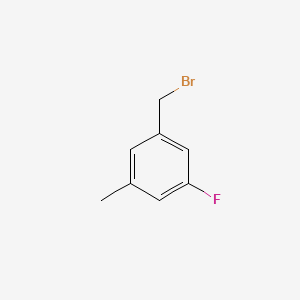
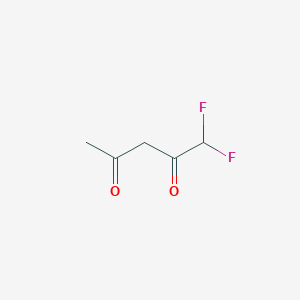
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)

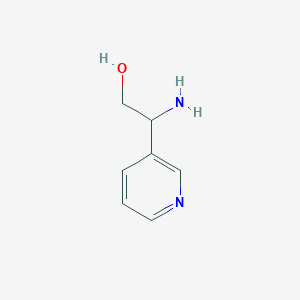
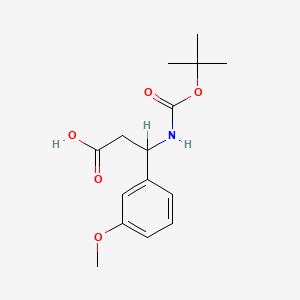
![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)
